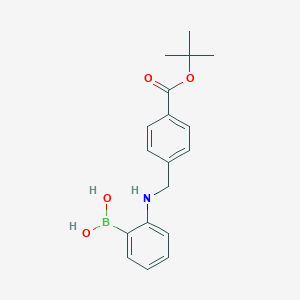![molecular formula C12H15BF3KS2 B7947067 Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate is a chemical compound with the molecular formula C12H15BF3KS2 and a molecular weight of 330.28 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a thienothiophene core, making it a valuable building block in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate typically involves the following steps:
Formation of the Thienothiophene Core: The thienothiophene core can be synthesized through various methods, including the monolithiation of dibromothiophene followed by the addition of elemental sulfur and chloroacetic acid.
Introduction of the Hexyl Group: The hexyl group is introduced through alkylation reactions, often using hexyl halides under basic conditions.
Formation of the Trifluoroborate Group: The trifluoroborate group is introduced using potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thienothiophene core can undergo oxidation and reduction reactions, which can modify its electronic properties.
Substitution Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Applications De Recherche Scientifique
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate has several scientific research applications:
Organic Electronics: Used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: Employed in the development of conjugated polymers with low band gaps and high charge carrier mobility.
Proteomics Research: Utilized as a biochemical tool in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate involves its ability to participate in various chemical reactions due to its unique structure. The thienothiophene core provides a rigid, electron-rich framework that facilitates π-conjugation and enhances electronic properties . The trifluoroborate group allows for easy functionalization through substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thienothiophenes: Compounds with similar thienothiophene cores but different substituents.
Dithienothiophenes: Compounds with two fused thienothiophene rings, offering more extended π-conjugation.
Thienoacenes: Compounds with multiple fused thiophene rings, providing even greater electronic delocalization.
Uniqueness
Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate is unique due to its combination of a hexyl-substituted thienothiophene core and a trifluoroborate group. This combination allows for versatile chemical reactivity and makes it a valuable building block in organic synthesis and materials science .
Propriétés
IUPAC Name |
potassium;trifluoro-(5-hexylthieno[3,2-b]thiophen-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3S2.K/c1-2-3-4-5-6-9-7-10-11(17-9)8-12(18-10)13(14,15)16;/h7-8H,2-6H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVVXIBXBWDBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(S1)C=C(S2)CCCCCC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3KS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(Furan-3-carbonyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7946996.png)


![lithium;(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B7947004.png)

![4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)

![1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol](/img/structure/B7947024.png)


![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B7947068.png)

![5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7947070.png)

